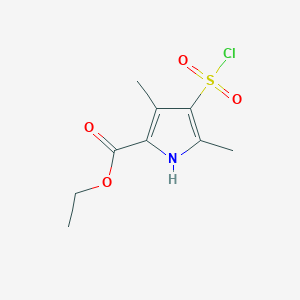

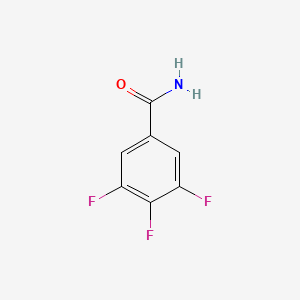

![molecular formula C6H15NO2 B1333507 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol CAS No. 70787-40-5](/img/structure/B1333507.png)

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol

Übersicht

Beschreibung

“2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is also known as BIS-TRIS . It is a synthetic compound with the empirical formula C8H19NO5 . It is commonly used as a biological buffer in various systems such as diagnostics, electrophoresis, and protein-based bioprocessing .

Molecular Structure Analysis

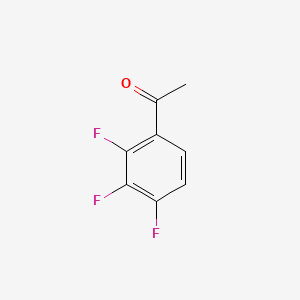

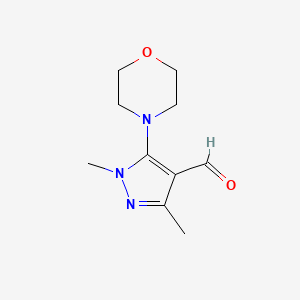

The molecular structure of “2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H15NO2 .

Chemical Reactions Analysis

As an amine, “2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Wissenschaftliche Forschungsanwendungen

Biofuel Production

A landmark study by Bastian et al. (2011) showcased the application of 2-methylpropan-1-ol in biofuel production. The research introduced a modified amino acid pathway in Escherichia coli, enabling anaerobic production of isobutanol, a biofuel, under anaerobic conditions to achieve 100% theoretical yield. This breakthrough overcame the cofactor imbalance in aerobic processes, marking a significant step towards sustainable biofuel commercialization (Bastian et al., 2011).

Material Science

In material science, Horák and Chaykivskyy (2002) explored the synthesis of poly(2-hydroxyethyl methacrylate-co-N, O-dimethacryloylhydroxylamine) particles through dispersion polymerization. The research highlighted the influence of the solvency of the reaction medium on particle size, demonstrating the critical role of 2-methylpropan-1-ol in controlling polymerization outcomes, thus contributing to advancements in polymer chemistry (Horák & Chaykivskyy, 2002).

Pharmaceutical Chemistry

D’hooghe et al. (2011) synthesized a variety of 2-amino-3-arylpropan-1-ols and evaluated their antimalarial activity. Although most compounds showed weak activity, a few exhibited moderate effectiveness against Plasmodium falciparum strains, indicating potential pharmaceutical applications of derivatives of 2-methylpropan-1-ol in developing antimalarial agents (D’hooghe et al., 2011).

Chemical Synthesis and Structure Analysis

Thirunarayanan et al. (2017) prepared the molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate by reacting 2–amino–2–methylpropanol with selenic acid. The study provided insights into the structural and vibrational properties of the complex, contributing to the understanding of hydrogen bonding and molecular interactions in chemical synthesis (Thirunarayanan et al., 2017).

Environmental Chemistry

Robin et al. (2007) investigated the synthesis of 1-aminopropan-2-ols and their efficacy against malaria strains, demonstrating the environmental relevance of 2-methylpropan-1-ol derivatives in understanding biogenic emissions and their impact on atmospheric chemistry (Robin et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-hydroxyethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(2,5-9)7-3-4-8/h7-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBHPWORYJVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380643 | |

| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol | |

CAS RN |

70787-40-5 | |

| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

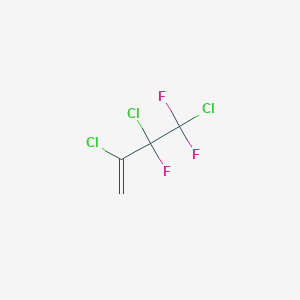

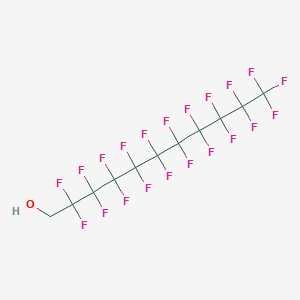

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)